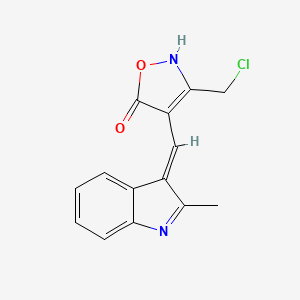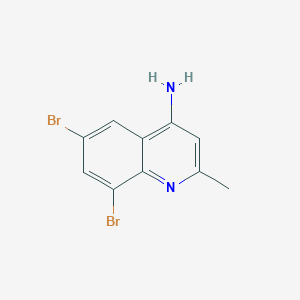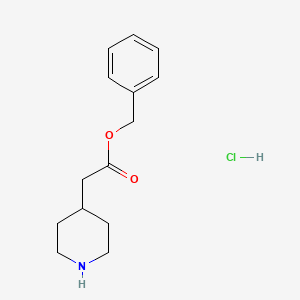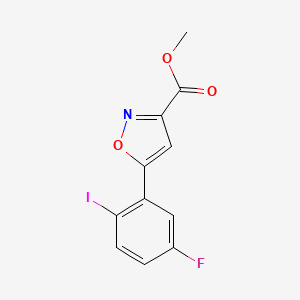
5-(5-Nitropyridin-3-yl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Nitropyridin-3-yl)-1,3,4-thiadiazol-2-amine is a chemical compound characterized by its nitro group attached to a pyridine ring and a thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Nitropyridin-3-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-nitropyridin-3-ylamine with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate thiadiazole ring, followed by nitration to introduce the nitro group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation to form nitroso derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as iron and hydrogen gas are often used.
Substitution: Nucleophiles like ammonia and amines can be used in substitution reactions.
Major Products Formed:
Nitroso derivatives from oxidation reactions.
Amines from reduction reactions.
Substituted thiadiazoles from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of nitro-containing compounds with biological systems.
Medicine: The compound has shown potential as an intermediate in the synthesis of drugs targeting various diseases, including cancer and bacterial infections.
Industry: It is used in the development of materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism by which 5-(5-Nitropyridin-3-yl)-1,3,4-thiadiazol-2-amine exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The thiadiazole ring can participate in coordination chemistry, forming complexes with metal ions.
Molecular Targets and Pathways:
Interaction with enzymes and receptors in biological systems.
Coordination with metal ions in industrial applications.
Comparación Con Compuestos Similares
5-(4-Nitropyridin-3-yl)-1,3,4-thiadiazol-2-amine
5-(6-Nitropyridin-3-yl)-1,3,4-thiadiazol-2-amine
5-(5-Nitropyridin-3-yl)-1,3,4-oxadiazol-2-amine
Uniqueness: 5-(5-Nitropyridin-3-yl)-1,3,4-thiadiazol-2-amine is unique due to its specific position of the nitro group on the pyridine ring and the presence of the thiadiazole ring. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C7H5N5O2S |
|---|---|
Peso molecular |
223.21 g/mol |
Nombre IUPAC |
5-(5-nitropyridin-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H5N5O2S/c8-7-11-10-6(15-7)4-1-5(12(13)14)3-9-2-4/h1-3H,(H2,8,11) |
Clave InChI |
JWYVSEHLPNCAMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1[N+](=O)[O-])C2=NN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Methoxy-3H-benzo[f]chromen-3-one](/img/structure/B15338030.png)







![1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo-[4,5]furo-[3,2-C]pyridin-8-ylamine tartrate](/img/structure/B15338096.png)

![6-Chloro-4-[[3-(4-fluoro-1-pyrazolyl)-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B15338114.png)



